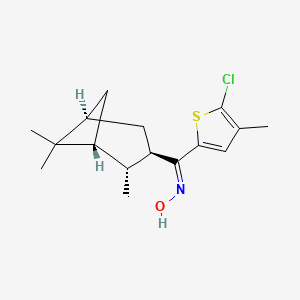

Anti-Influenza agent 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anti-Influenza agent 3 is a novel compound designed to combat influenza viruses. Influenza, a highly contagious respiratory illness, poses significant health risks globally. The development of effective antiviral agents is crucial to mitigate the impact of seasonal flu and potential pandemics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anti-Influenza agent 3 involves several key steps. One common method includes the Sharpless asymmetric epoxidation and diastereoselective Barbier allylation of an aldehyde. These reactions incorporate chirality into the molecule. The cyclohexene carboxylic ester core is constructed through a ring-closing metathesis reaction .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Anti-Influenza agent 3 undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in ketones or aldehydes, while reduction of these groups yields alcohols .

Wissenschaftliche Forschungsanwendungen

Anti-Influenza agent 3 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its antiviral properties and interactions with biological macromolecules.

Medicine: Explored as a potential therapeutic agent for treating influenza infections. Its efficacy and safety are evaluated through clinical trials.

Industry: Utilized in the development of antiviral drugs and formulations

Wirkmechanismus

The mechanism of action of Anti-Influenza agent 3 involves inhibiting key viral enzymes and proteins. It targets the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . Additionally, it may interfere with other viral replication processes, such as RNA polymerase activity .

Vergleich Mit ähnlichen Verbindungen

Anti-Influenza agent 3 is compared with other antiviral agents like oseltamivir, zanamivir, and peramivir:

Oseltamivir: Known for its oral bioavailability but associated with resistance issues.

Zanamivir: Administered via inhalation, less prone to resistance but has limited bioavailability.

Peramivir: Administered intravenously, effective in severe cases but requires hospital settings

This compound stands out due to its unique molecular structure, which enhances its binding affinity and specificity for viral targets. This results in improved efficacy and reduced likelihood of resistance development .

Conclusion

This compound represents a promising advancement in the fight against influenza. Its unique properties and broad range of applications make it a valuable compound for scientific research and therapeutic development. Continued research and development will further elucidate its potential and optimize its use in various fields.

Eigenschaften

Molekularformel |

C16H22ClNOS |

|---|---|

Molekulargewicht |

311.9 g/mol |

IUPAC-Name |

(NE)-N-[(5-chloro-4-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C16H22ClNOS/c1-8-5-13(20-15(8)17)14(18-19)11-6-10-7-12(9(11)2)16(10,3)4/h5,9-12,19H,6-7H2,1-4H3/b18-14+/t9-,10+,11+,12+/m0/s1 |

InChI-Schlüssel |

CUEYIPMVEFAUPI-CFTOJUNOSA-N |

Isomerische SMILES |

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)/C(=N\O)/C3=CC(=C(S3)Cl)C |

Kanonische SMILES |

CC1C(CC2CC1C2(C)C)C(=NO)C3=CC(=C(S3)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)

![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)

![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)